

# Correct IUPAC Name: 1-Butylcyclohex-2-en-1-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Butyl-2-cyclohexen-1-ol

Cat. No.: B15431045

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The systematic name for the organic compound **1-Butyl-2-cyclohexen-1-ol**, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-Butylcyclohex-2-en-1-ol. This name is derived by following a specific set of rules that prioritize functional groups and ensure an unambiguous identification of the chemical structure.

## Principles of Nomenclature Applied:

The naming process for this cycloalkenol involves the following hierarchical steps:

- **Identification of the Principal Functional Group:** The molecule contains both a hydroxyl (-OH) group and a carbon-carbon double bond (an alkene). According to IUPAC priority rules, the alcohol functional group takes precedence over the alkene.<sup>[1][2]</sup> Consequently, the parent name of the compound will end with the suffix "-ol" to indicate the presence of the alcohol.<sup>[1][3]</sup>
- **Determination of the Parent Ring:** The core structure is a six-membered carbon ring containing a double bond, which is identified as a cyclohexene.
- **Numbering the Carbon Ring:** The numbering of the carbon atoms in the ring is dictated by the position of the highest priority functional group.<sup>[4]</sup>
  - The carbon atom to which the hydroxyl group is attached is assigned the lowest possible number, which is position 1.<sup>[5][6]</sup>
  - Next, the double bond is given the lowest possible locant. Numbering must proceed through the double bond, so the two carbons of the double bond are assigned consecutive

numbers. In this case, the double bond is located between carbons 2 and 3.

- Identification and Placement of Substituents: A butyl group ( $-C_4H_9$ ) is attached to the ring. Its position is indicated by the number of the carbon atom to which it is bonded. In this structure, the butyl group is attached to the same carbon as the hydroxyl group, which is carbon 1.
- Assembly of the Final Name: The components of the name are assembled in the following order: substituent, parent ring, and principal functional group.
  - The substituent is "1-Butyl".
  - The parent ring, including the location of the double bond, is "cyclohex-2-en".
  - The principal functional group and its location are "-1-ol".

Combining these elements gives the complete and unambiguous IUPAC name: 1-Butylcyclohex-2-en-1-ol. The inclusion of all numerical locants is essential for defining the structure, especially in polysubstituted cyclic compounds.[7]

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- To cite this document: BenchChem. [Correct IUPAC Name: 1-Butylcyclohex-2-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15431045#1-butyl-2-cyclohexen-1-ol-iupac-name\]](https://www.benchchem.com/product/b15431045#1-butyl-2-cyclohexen-1-ol-iupac-name)

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
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Email: [info@benchchem.com](mailto:info@benchchem.com)